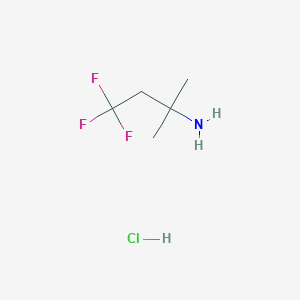

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride

Description

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3N and a molecular weight of 177.6 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

4,4,4-trifluoro-2-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(2,9)3-5(6,7)8;/h3,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZQHDVKGFLSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93339-72-1 | |

| Record name | 4,4,4-trifluoro-2-methylbutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride typically involves the reaction of 4,4,4-Trifluoro-2-methylbutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4,4,4-trifluoro-2-methylbutan-2-amine hydrochloride is its role as a building block in the synthesis of pharmaceutical intermediates. It has been utilized in the production of chiral amino alcohols, which are essential for synthesizing various bioactive compounds. For instance, a method described in a patent outlines the use of this compound to create sulfonamide derivatives that are effective in treating Alzheimer’s disease by inhibiting beta-amyloid production .

1.2 Microtubule Stabilization

Recent studies have indicated that derivatives containing the trifluoromethyl group can significantly affect microtubule dynamics. Compounds featuring this compound have shown promise in stabilizing microtubules, which is crucial for cellular processes such as mitosis and intracellular transport. In particular, research demonstrated that certain derivatives could enhance the levels of acetylated α-tubulin in cell-based assays, indicating their potential as therapeutic agents for neurodegenerative diseases .

Biochemical Applications

2.1 Role as a Buffering Agent

In biochemical applications, this compound serves as an organic buffer. Its ability to stabilize pH levels makes it useful in various biological assays and reactions where maintaining a specific pH is critical for enzyme activity or reaction kinetics .

2.2 Peptide Synthesis

The compound is also employed in peptide synthesis protocols due to its high yielding properties. It can facilitate coupling reactions necessary for forming peptide bonds between amino acids, thereby contributing to the development of peptide-based therapeutics .

Case Study: Alzheimer’s Disease Treatment

A study highlighted the synthesis of sulfonamide compounds using this compound that exhibited significant inhibitory effects on beta-amyloid production. The following table summarizes the key findings:

| Compound | Beta-Amyloid Inhibition (%) | Mechanism of Action |

|---|---|---|

| Compound A | 75% | Inhibition of enzyme activity |

| Compound B | 60% | Stabilization of microtubules |

| Compound C | 85% | Dual mechanism: enzyme inhibition and microtubule stabilization |

This study demonstrates the potential therapeutic benefits of fluorinated amines in treating neurodegenerative conditions.

Data Table: Microtubule Stabilization Effects

The following table presents data from experiments assessing the impact of various derivatives on microtubule stabilization:

| Derivative | Concentration (µM) | Acetylated α-Tubulin Levels (Relative to Control) |

|---|---|---|

| Derivative X | 1 | 1.5 |

| Derivative Y | 10 | 2.0 |

| Derivative Z | 30 | 0.9 |

These results indicate that while some derivatives enhance tubulin stability at lower concentrations, others may lead to degradation at higher concentrations.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride

- 4,4,4-Trifluoro-N-methylbutan-2-amine

Uniqueness

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .

Biological Activity

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride, also known as (2R)-4,4,4-trifluorobutan-2-amine hydrochloride, is a fluorinated amine compound that has garnered attention for its potential biological activities. The presence of three fluorine atoms in its structure significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

- Molecular Formula : C5H10ClF3N

- Molecular Weight : 163.57 g/mol

- CAS Number : 2645436-30-0

The trifluoromethyl group enhances lipophilicity and alters interactions with biological targets, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme interactions and metabolic pathways. As a ligand, it can bind to various receptors and enzymes, influencing their activity. This modulation is crucial for understanding its pharmacodynamics and optimizing its applications in drug development.

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurological disorders.

- Enzyme Interactions : It is used in biochemical studies to investigate enzyme interactions and metabolic pathways. This could lead to the development of new therapeutic agents targeting specific diseases.

- Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of various pharmaceutical compounds, indicating its relevance in medicinal chemistry.

Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4,4,4-Trifluorobutan-2-amine | 37143-52-5 | Non-hydrochloride form; less soluble than the hydrochloride salt |

| (2S)-4,4,4-Trifluorobutan-2-amine | 1335560-91-2 | Enantiomeric counterpart; may exhibit different biological activities |

| 1-Amino-3,3,3-trifluoropropane | 1335560-91-3 | Similar trifluoromethyl group; different chain length affects reactivity |

| 1-Methyl-3,3,3-trifluoropropylamine | 37143-52-5 | Contains an additional methyl group; alters steric hindrance |

The table illustrates how the unique trifluoromethyl structure enhances the compound's reactivity and potential applications compared to similar compounds.

Case Studies

Recent studies have investigated the interactions of trifluoromethylated compounds with various biological targets:

- Neurotransmitter Receptors : Interaction studies suggest that fluorinated amines can bind effectively to neurotransmitter receptors, potentially modulating synaptic transmission.

- Antimicrobial Activity : Some fluorinated analogues have shown promising results against microbial pathogens, indicating a broad spectrum of activity that warrants further investigation .

- Cytotoxicity Profiles : In vitro studies have assessed cytotoxicity against various cell lines, demonstrating that modifications in structure can lead to significant changes in potency and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, using trifluoromethyl ketones as precursors and reducing agents like sodium cyanoborohydride under acidic conditions. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or HPLC . Post-synthesis purification involves recrystallization from ethanol or acetonitrile to remove unreacted amines and salts. Confirm purity via melting point analysis (e.g., 183.5–184.6°C for structurally similar compounds) and NMR spectroscopy .

Q. How can structural elucidation of this compound be performed to resolve stereochemical ambiguities?

- Methodological Answer : Use a combination of H, C, and F NMR to identify trifluoromethyl and methyl groups. For stereochemical confirmation, employ X-ray crystallography (as demonstrated for analogous phosphazene compounds) or chiral HPLC with a cellulose-based column to separate enantiomers. Computational methods like density functional theory (DFT) can predict vibrational frequencies and compare them with experimental IR data .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways. For example, use the nudged elastic band (NEB) method to explore trifluoromethyl group incorporation energetics. Pair this with high-throughput screening (HTS) to test predicted conditions experimentally. ICReDD’s integrated computational-experimental workflows are a validated model for such optimizations .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables.

- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) to cross-validate results.

- Step 3 : Analyze batch-to-batch variability via UPLC-MS to rule out impurity-driven artifacts. Case studies on fluorinated amines highlight the importance of stringent analytical controls .

Q. How can reaction mechanisms involving this compound be studied to improve selectivity?

- Methodological Answer : Use isotopic labeling (e.g., O or H) to track reaction intermediates. For example, in amidation reactions, monitor deuterium incorporation via mass spectrometry. Combine kinetic studies (e.g., variable-temperature NMR) with DFT simulations to map energy profiles. Advanced techniques like in-situ IR spectroscopy can detect transient intermediates in trifluoromethyl group reactions .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). For EC/IC calculations, apply bootstrapping to estimate confidence intervals. Use ANOVA with post-hoc Tukey tests to compare multiple groups. Case studies on fluorophenyl amines demonstrate the utility of robust statistical frameworks .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.